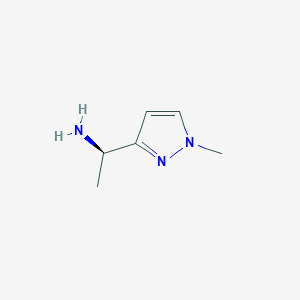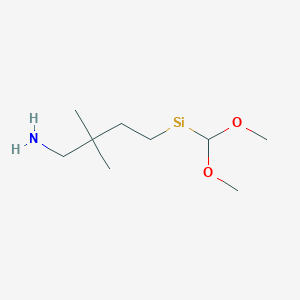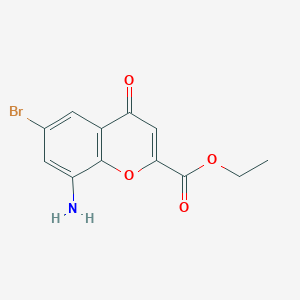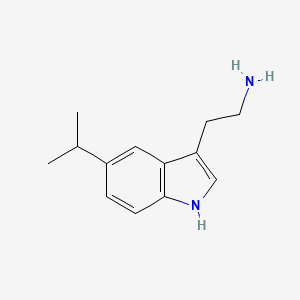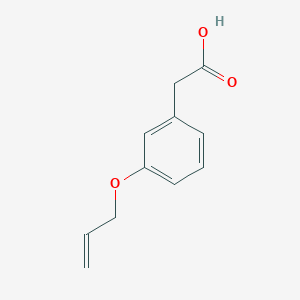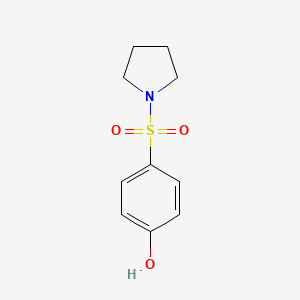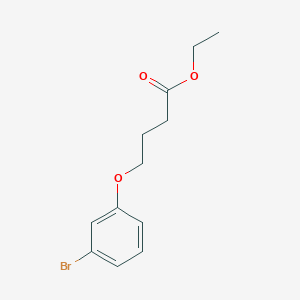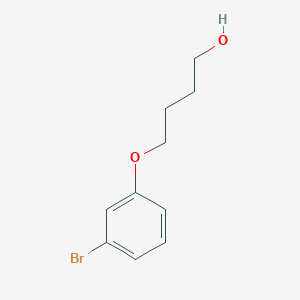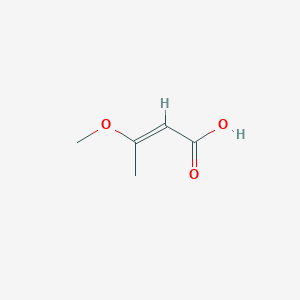
(E)-3-Methoxy-2-butenoic acid
Vue d'ensemble
Description
(E)-3-Methoxy-2-butenoic acid, also known as 3-MBOA, is a naturally occurring fatty acid found in plants. It has a wide range of applications in scientific research, including its use as a biochemical reagent, a physiological effector, and a lab experiment tool.
Applications De Recherche Scientifique
Antibiotic and Toxin Production in Pseudomonas aeruginosa
(E)-3-Methoxy-2-butenoic acid, identified as l-2-Amino-4-methoxy-trans-3-butenoic acid (AMB), is a potent antibiotic and toxin produced by the bacterium Pseudomonas aeruginosa. Lee et al. (2010) identified a gene cluster responsible for AMB biosynthesis in Pseudomonas aeruginosa strain PAO1, revealing the biochemical pathway involved in its production (Lee et al., 2010). This discovery contributes to understanding the bacterial synthesis of antimicrobial and toxic compounds.
Antimicrobial Properties
Another study by Scannel et al. (1972) isolated (E)-3-Methoxy-2-butenoic acid from a fermentation broth of Pseudomonas aeruginosa and noted its inhibitory effects on the growth of Bacillus species. This study highlights the antimicrobial properties of this compound, which could be relevant in the development of new antibiotics (Scannel et al., 1972).
Potential in Chemical Synthesis
The versatility of (E)-3-Methoxy-2-butenoic acid derivatives in chemical synthesis is demonstrated by Duc et al. (1992). They showed that Methyl (E)-4-chloro-3-methoxy-2-butenoate, a derivative, can be used in various nucleophilic substitution reactions, indicating its potential as a valuable building block in organic synthesis (Duc et al., 1992).
Application in Biochemical Research
A research paper by Miles (1975) explored the role of (E)-3-Methoxy-2-butenoic acid in enzyme-catalyzed reactions. The study demonstrated that this compound is converted to saturated α-keto acids by tryptophan synthase of Escherichia coli, offering insights into the enzyme's function and potential applications in biochemical research (Miles, 1975).
Inhibition of Porphobilinogen Synthase
Dashman (1980) investigated the inhibition of porphobilinogen synthase, an enzyme involved in heme biosynthesis, by (E)-3-Methoxy-2-butenoic acid. This research contributes to the understanding of enzyme inhibition mechanisms and potential therapeutic applications (Dashman, 1980).
Propriétés
IUPAC Name |
(E)-3-methoxybut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(8-2)3-5(6)7/h3H,1-2H3,(H,6,7)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKISRDHFGXPMO-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



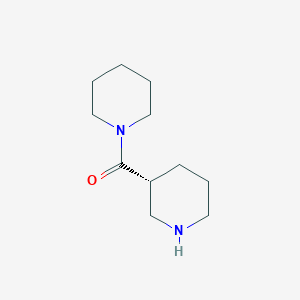

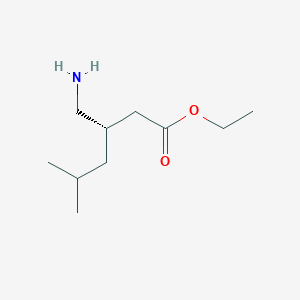
![4-[(3S)-piperidine-3-carbonyl]morpholine](/img/structure/B3106149.png)
